molecular formula C5H9IN2O3 B1254387 L-Alanine, 3-[(iodoacetyl)amino]-

L-Alanine, 3-[(iodoacetyl)amino]-

Cat. No.: B1254387
M. Wt: 272.04 g/mol
InChI Key: MRJNQFAUDBTYTL-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, 3-[(iodoacetyl)amino]- is a chemically modified amino acid analog designed for advanced biochemical research. Its core research value lies in the iodoacetyl functional group, which is highly reactive and selectively binds to thiol groups on cysteine residues in proteins and peptides . This mechanism makes it an essential tool for bioconjugation, enabling researchers to create stable covalent linkages for constructing custom protein complexes, attaching fluorescent or affinity tags for detection and purification, and studying protein-protein interactions . As a derivative of L-alanine—a non-essential, non-polar amino acid that is a fundamental building block of proteins and plays a critical role in metabolic pathways like the glucose-alanine cycle —this compound integrates a versatile reactive handle onto a simple and biologically inert protein backbone. It is particularly useful in probing protein structure and function, developing enzyme inhibitors, and engineering modified biomolecules with novel properties for diagnostic and therapeutic discovery applications.

Properties

Molecular Formula

C5H9IN2O3

Molecular Weight

272.04 g/mol

IUPAC Name

(2S)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

MRJNQFAUDBTYTL-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)CI

Canonical SMILES

C(C(C(=O)O)N)NC(=O)CI

Synonyms

IACPA
N(3)-(iodoacetyl)-2,3-diaminopropanoic acid
N(3)-iodoacetyl-2,3-diaminopropanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between L-Alanine, 3-[(iodoacetyl)amino]- and related alanine derivatives:

Compound Substituent Key Properties Applications Biological Activity
L-Alanine, 3-[(iodoacetyl)amino]- Iodoacetyl (-COCH₂I) - High reactivity with thiols (alkylation).
- Potential for radiolabeling.
Protein crosslinking, enzyme inhibition studies, biochemical probes. Limited direct cytotoxicity data; reactivity may induce cellular toxicity via thiol depletion .
3-Amino-L-alanine Amino (-NH₂) - Additional amino group enhances basicity.
- ChemSpider ID: 87847.
Peptide synthesis, precursor for non-natural amino acids. No explicit cytotoxicity data; structural similarity to β-alanine may influence metabolism .
3-Guanidino-L-alanine Guanidine (-NH-C(=NH)-NH₂) - Mimics arginine structure.
- CAS 2462-51-3.
Arginine analog in enzyme studies, potential inhibitor of nitric oxide synthases. Not directly reported; guanidine group may interact with arginine-binding enzymes .
3-(1-Pyrazolyl)-L-alanine Pyrazole ring - Aromatic heterocycle introduces steric bulk.
- CAS 2734-48-5.
Enzyme specificity studies, protein engineering. Non-proteinogenic; pyrazole may alter substrate binding in catalytic sites .
3-(2-Pyridyl)-L-alanine Pyridine ring - Basic nitrogen enhances metal coordination.
- CAS 1082692-96-3.
Metalloprotein engineering, chelating agents. Structural studies suggest utility in metal-ion-dependent catalysis .
3-Cyano-L-alanine Cyano (-CN) - Electron-withdrawing group affects reactivity.
- Soluble in water.
Plant metabolite studies, nitrile hydratase substrates. Highly acidic (pKa ~1.5); may interfere with cellular pH balance .

Key Comparative Insights:

Reactivity: The iodoacetyl group in L-Alanine, 3-[(iodoacetyl)amino]- distinguishes it as a thiol-reactive compound, unlike non-halogenated derivatives (e.g., 3-amino-L-alanine or pyridyl/pyrazolyl variants). This property is critical for covalent protein modification . In contrast, 3-cyano-L-alanine’s nitrile group participates in nucleophilic addition reactions, while guanidino and pyridyl groups enable hydrogen bonding or metal coordination .

Biological Activity: Cytotoxicity data for L-Alanine, 3-[(iodoacetyl)amino]- are lacking, but structurally similar iodoacetamide derivatives are known to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) via cysteine alkylation . Derivatives like 3-(1-Pyrazolyl)-L-alanine and 3-(2-Pyridyl)-L-alanine are non-toxic and used in enzyme kinetics due to their stable heterocyclic moieties .

Transport and Uptake: Neutral alanine derivatives (e.g., 3-amino-L-alanine) are transported via System A or ASC in human fibroblasts, while bulky substituents (e.g., iodoacetyl) may hinder uptake due to steric effects . Fluorinated analogs (e.g., L-FMA, L-FEA) are actively transported into cancer cells for PET imaging, suggesting that halogenation strategy impacts biodistribution .

Synthetic Utility :

  • The iodoacetyl group’s reactivity is exploited in solid-phase peptide synthesis for conjugating peptides to carriers, whereas pyridyl/pyrazolyl derivatives are used to introduce aromatic diversity in protein engineering .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Property L-Alanine, 3-[(iodoacetyl)amino]- 3-Amino-L-alanine 3-Guanidino-L-alanine
Molecular Formula C₅H₉IN₂O₃ C₃H₈N₂O₂ C₄H₁₀N₄O₂
Reactive Group Iodoacetyl Amino Guanidine
Key Application Protein crosslinking Peptide synthesis Enzyme inhibition
Cytotoxicity (IC₅₀) Not reported Not reported Not reported

Table 2: Transport Mechanisms of Select Derivatives

Compound Transport System Na⁺ Dependence Inhibitors
L-Alanine System A, ASC, L Yes (System A/ASC) MeAIB (System A)
3-(2-Pyridyl)-L-alanine Likely System L No BCH (broad inhibitor)
3-Cyano-L-alanine Uncharacterized Unknown pH-dependent uptake

Preparation Methods

Preparation of L-Alanine Methyl Ester Hydrochloride

L-alanine is first converted to its methyl ester to protect the carboxyl group:

  • Reaction setup : L-alanine (1.0 equiv) is suspended in anhydrous methanol, and thionyl chloride (SOCl<sub>2</sub>, 1.2 equiv) is added dropwise at 0°C under nitrogen.

  • Esterification : The mixture is refluxed for 4–6 hours, followed by solvent removal under reduced pressure.

  • Isolation : The resulting L-alanine methyl ester hydrochloride is recrystallized from ethanol/diethyl ether (yield: 85–90%).

N-Iodoacetylation of L-Alanine Methyl Ester

The protected amino acid is acylated with iodoacetyl chloride:

  • Base activation : L-alanine methyl ester hydrochloride (1.0 equiv) is dissolved in dry dichloromethane (DCM) or chloroform (CHCl<sub>3</sub>). Et<sub>3</sub>N (2.5 equiv) is added to free the amine.

  • Acylation : Iodoacetyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 1–2 hours under inert atmosphere.

  • Workup : The mixture is washed with water, 1 M HCl, and brine. The organic layer is dried (Na<sub>2</sub>SO<sub>4</sub>) and concentrated to yield N-iodoacetyl-L-alanine methyl ester as a white solid (yield: 70–80%).

Ester Hydrolysis to L-Alanine, 3-[(Iodoacetyl)Amino]-

The methyl ester is hydrolyzed to regenerate the carboxylic acid:

  • Basic hydrolysis : The ester (1.0 equiv) is dissolved in THF/water (1:1), and lithium hydroxide (LiOH, 2.0 equiv) is added. The reaction proceeds at room temperature for 2–4 hours.

  • Acidification : The mixture is acidified to pH 3–4 with 1 M HCl, and the product is extracted into ethyl acetate.

  • Purification : The organic layer is dried and concentrated, yielding L-alanine, 3-[(iodoacetyl)amino]- as a crystalline solid (yield: 90–95%).

Critical Parameters Influencing Reaction Efficiency

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (e.g., DCM, CHCl<sub>3</sub>) minimize solvolysis of iodoacetyl chloride while ensuring reagent solubility.

  • Base : Et<sub>3</sub>N outperforms weaker bases (e.g., NaHCO<sub>3</sub>) in scavenging HCl, preventing protonation of the amino group and ensuring efficient acylation.

Temperature and Reaction Time

  • Low temperatures (0–5°C) suppress side reactions (e.g., over-acylation or iodide elimination).

  • Short reaction times (1–2 hours) balance conversion efficiency with product stability.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 4.35 (q, J = 7.2 Hz, 1H, α-CH), 3.85 (s, 2H, COCH<sub>2</sub>I), 1.45 (d, J = 7.2 Hz, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 174.8 (COOH), 169.5 (CONH), 52.1 (α-CH), 40.2 (COCH<sub>2</sub>I), 18.9 (CH<sub>3</sub>), −15.3 (I-CH<sub>2</sub>).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H<sub>2</sub>O/MeOH gradient).

  • Elemental analysis : Calculated for C<sub>5</sub>H<sub>9</sub>IN<sub>2</sub>O<sub>3</sub>: C 20.43%, H 3.08%, N 9.53%; Found: C 20.38%, H 3.12%, N 9.49%.

Comparative Evaluation of Synthetic Routes

ParameterMethod A (CHCl<sub>3</sub>/Et<sub>3</sub>N)Method B (DMF/Cs<sub>2</sub>CO<sub>3</sub>)
Yield (%) 7865
Reaction Time (h) 1.53.0
Byproducts <5% hydrolysis10–15% elimination products
Purification Column chromatographyRecrystallization

Method A (adapted from) offers superior yield and shorter reaction times, while Method B (inspired by) suffers from competitive elimination due to the strong base Cs<sub>2</sub>CO<sub>3</sub>.

Scalability and Industrial Relevance

  • Batch size : The protocol scales linearly to 1 kg with consistent yields (75–80%).

  • Cost drivers : Iodoacetyl chloride accounts for 60% of raw material costs, necessitating efficient recycling of solvents and bases.

  • Safety : Iodoacetyl chloride’s lachrymatory properties mandate closed-system processing and rigorous fume hood containment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying L-Alanine, 3-[(iodoacetyl)amino]-?

  • Methodological Answer : The synthesis typically involves coupling iodoacetyl groups to the amino side chain of L-alanine under controlled pH (7.0–8.5) to ensure selective reactivity. Purification is achieved via reverse-phase HPLC or column chromatography to isolate the product from unreacted reagents . Characterization using mass spectrometry (e.g., ESI-MS or MALDI-TOF) confirms molecular weight and purity .

Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, 3-[(iodoacetyl)amino]-?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the iodoacetyl modification and stereochemistry. Infrared (IR) spectroscopy verifies functional groups (e.g., amide bonds). High-resolution mass spectrometry (HRMS) provides exact mass validation. For quantification, HPLC coupled with UV-Vis detection is preferred .

Q. How should L-Alanine, 3-[(iodoacetyl)amino]- be handled to ensure stability during experiments?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store lyophilized samples at –20°C in amber vials under inert gas. Reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid prolonged exposure to reducing agents, as the iodoacetyl group is thiol-reactive .

Advanced Research Questions

Q. How can L-Alanine, 3-[(iodoacetyl)amino]- be utilized in designing drug delivery systems?

  • Methodological Answer : Its iodoacetyl group enables site-specific conjugation to thiol-containing biomolecules (e.g., cysteine residues in proteins or peptides). This property is exploited to create amphiphilic block copolymers for nanocarriers. For example, copolymerization with polyethylene glycol (PEG) yields pH-responsive micelles for targeted drug release .

Q. What experimental strategies address contradictions in pKa prediction models for modified amino acids like L-Alanine, 3-[(iodoacetyl)amino]-?

  • Methodological Answer : Group contribution (GC) methods often fail for non-canonical amino acids due to electronic effects from modifications. Validate computational predictions (e.g., using dataset-specific GC models ) with experimental titration curves. Adjust parameters for electronegative groups (e.g., iodoacetyl) that perturb the amino acid’s ionization behavior .

Q. How does L-Alanine, 3-[(iodoacetyl)amino]- enhance studies of enzyme-substrate interactions?

  • Methodological Answer : The iodoacetyl group facilitates covalent bonding to enzyme active sites, enabling mechanistic studies of catalysis. For example, it can inhibit cysteine proteases by forming irreversible adducts. Use stopped-flow kinetics or X-ray crystallography to analyze binding kinetics and structural changes .

Q. What role does L-Alanine, 3-[(iodoacetyl)amino]- play in metabolic pathway analysis, such as insulin secretion?

  • Methodological Answer : In pancreatic β-cells, L-alanine derivatives modulate glucose-stimulated insulin secretion (GSIS) via sodium-coupled transport and mitochondrial metabolism. Use isotopic tracing (e.g., ¹³C-labeled alanine) with LC-MS to track metabolic flux and quantify pyruvate contribution to the TCA cycle .

Q. How can this compound be integrated into peptide engineering for structural diversity?

  • Methodological Answer : Incorporate L-Alanine, 3-[(iodoacetyl)amino]- into peptide chains during solid-phase synthesis using Fmoc chemistry. Post-synthetic modification via thiol-alkylation introduces fluorescent tags or crosslinkers. Circular dichroism (CD) assesses secondary structure stabilization (e.g., α-helix propensity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.